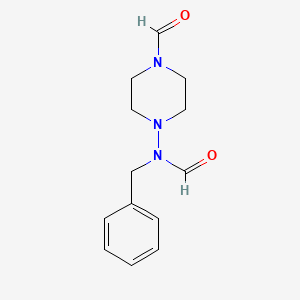
N-benzyl-N-(4-formylpiperazin-1-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-formylpiperazin-1-yl)formamide is an organic compound that features a benzyl group attached to a piperazine ring, which is further substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-formylpiperazin-1-yl)formamide typically involves the reaction of benzylamine with formylpiperazine. One common method is the alkylation of piperazine with benzyl chloride, followed by formylation using formic acid or formylating agents such as formamide . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reactions, and the process may be optimized for temperature, pressure, and reaction time to maximize output .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-formylpiperazin-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions include:
Oxidation: N-benzyl-N-(4-carboxypiperazin-1-yl)formamide.
Reduction: N-benzyl-N-(4-hydroxymethylpiperazin-1-yl)formamide.
Substitution: Various N-substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
N-benzyl-N-(4-formylpiperazin-1-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-formylpiperazin-1-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-hydroxymethylpiperazin-1-yl)formamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
N-benzyl-N-(4-carboxypiperazin-1-yl)formamide: Similar structure but with a carboxyl group instead of a formyl group.
3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone: Contains a formylpiperazine moiety but with additional indolinone structure
Uniqueness
N-benzyl-N-(4-formylpiperazin-1-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-benzyl-N-(4-formylpiperazin-1-yl)formamide |
InChI |
InChI=1S/C13H17N3O2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |
InChI Key |
LLNCFJICBBBGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)N(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
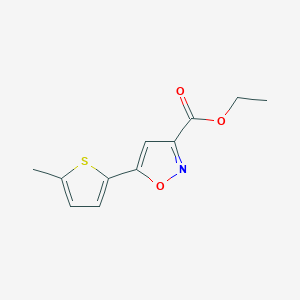
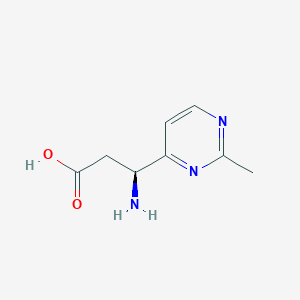
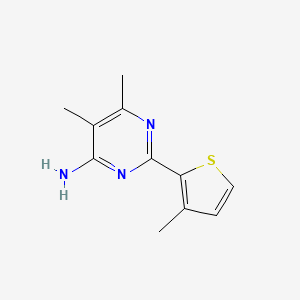
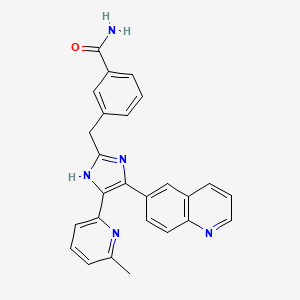
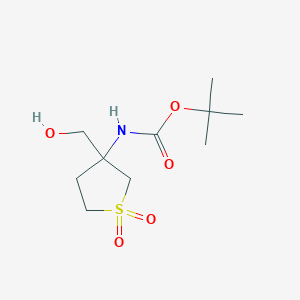
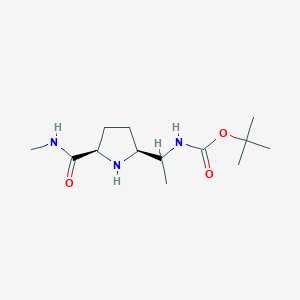
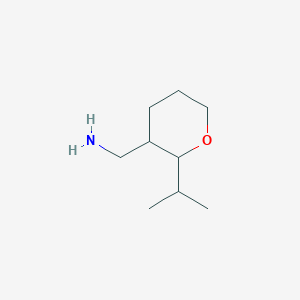
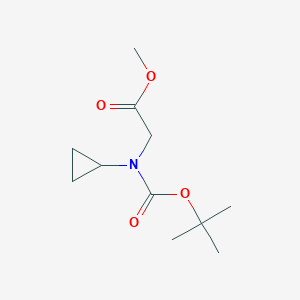
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
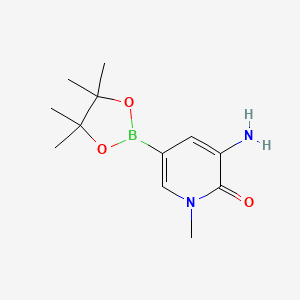
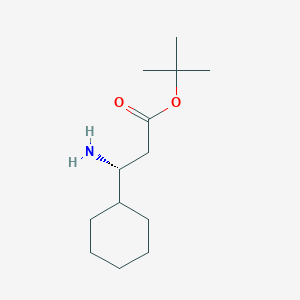

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
